

Spectroscopic Profile of Tert-Butyl Pivalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl pivalate*

Cat. No.: B097859

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl pivalate** (C9H18O2), a common ester utilized in various chemical research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **tert-butyl pivalate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Tert-Butyl Pivalate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.45	Singlet	9H	$(\text{CH}_3)_3\text{C-O-}$
1.19	Singlet	9H	$(\text{CH}_3)_3\text{C-C=O}$

Table 2: ^{13}C NMR Spectroscopic Data for **Tert-Butyl Pivalate**

Chemical Shift (δ) ppm	Assignment
177.2	C=O (Ester Carbonyl)
80.1	$(\text{CH}_3)_3\text{C}-\text{O}-$
38.7	$(\text{CH}_3)_3\text{C}-\text{C}=\text{O}$
28.3	$(\text{CH}_3)_3\text{C}-\text{O}-$
27.2	$(\text{CH}_3)_3\text{C}-\text{C}=\text{O}$

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Tert-Butyl Pivalate**

Wavenumber (cm^{-1})	Intensity	Assignment
2970	Strong	C-H Stretch (sp^3 hybridized)
1725	Strong	C=O Stretch (Ester)
1280	Strong	C-O Stretch (Ester)
1150	Strong	C-O Stretch (Ester)

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of **Tert-Butyl Pivalate**

m/z	Relative Intensity (%)	Proposed Fragment
158	5	$[\text{M}]^+$ (Molecular Ion)
103	15	$[\text{M} - \text{C}_4\text{H}_9]^+$
85	20	$[\text{C}_5\text{H}_9\text{O}]^+$
57	100	$[\text{C}_4\text{H}_9]^+$ (tert-Butyl cation)
41	30	$[\text{C}_3\text{H}_5]^+$
29	25	$[\text{C}_2\text{H}_5]^+$

Experimental Protocols

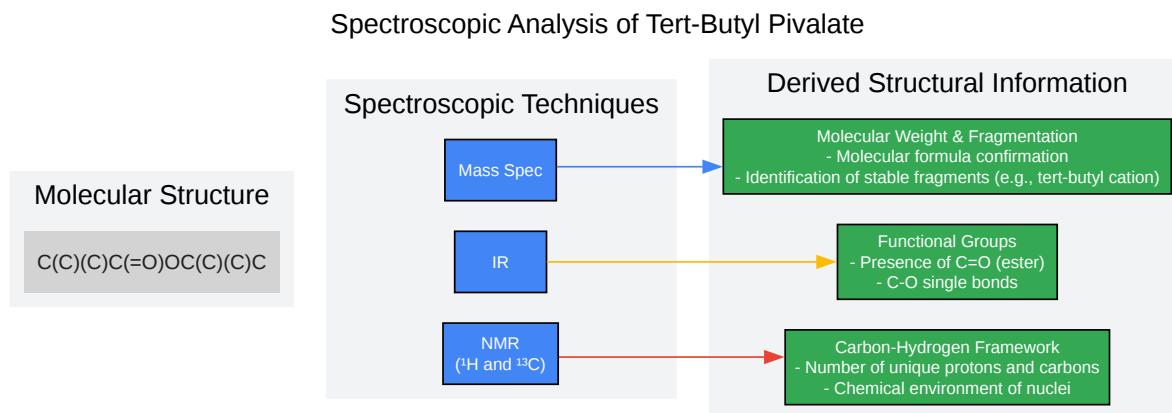
The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **tert-butyl pivalate** (approximately 10-20 mg) is prepared in a suitable deuterated solvent, typically chloroform-d (CDCl_3 , 0.5-0.7 mL), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm). Both ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ^1H and 100 MHz for ^{13}C . For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

The IR spectrum of neat **tert-butyl pivalate** (as a liquid film) is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

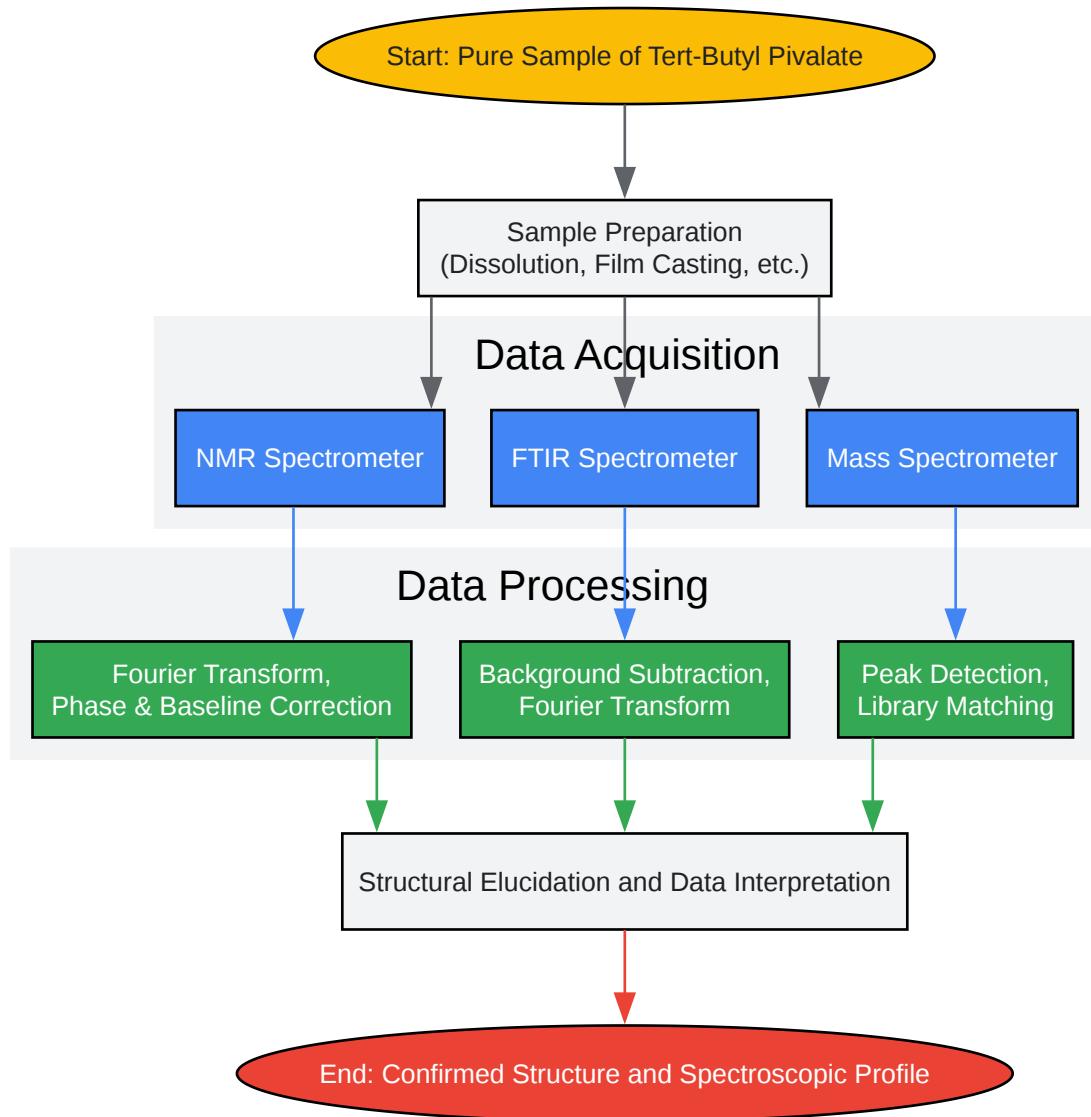

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **tert-butyl pivalate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Relationship between Spectroscopic Methods and Structural Information

The following diagram illustrates how each spectroscopic technique provides unique information to elucidate the structure of **tert-butyl pivalate**.


[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic methods and derived structural information for **tert-butyl pivalate**.

General Experimental Workflow for Spectroscopic Analysis

This diagram outlines the typical workflow from sample preparation to data interpretation in a spectroscopic analysis.

General Spectroscopic Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for acquiring and analyzing spectroscopic data.

- To cite this document: BenchChem. [Spectroscopic Profile of Tert-Butyl Pivalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097859#spectroscopic-data-nmr-ir-mass-spec-of-tert-butyl-pivalate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com